rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

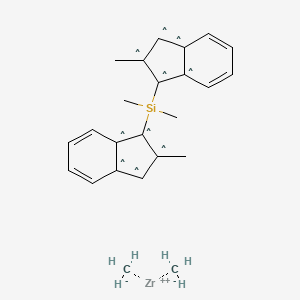

rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium is a chemical compound with the molecular formula C24H28SiZr and a molecular weight of 435.78862 . This compound is a metallocene, which means it contains a metal atom sandwiched between two cyclopentadienyl anions. It is used primarily as a catalyst in various chemical reactions, particularly in polymerization processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium typically involves the reaction of dimethylsilylene-bridged bis(indenyl) ligands with zirconium tetrachloride. The reaction is carried out in the presence of a base, such as sodium hydride, to deprotonate the ligand and facilitate the formation of the metallocene complex. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: The dimethyl groups can be substituted with other ligands, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Zirconium oxides.

Reduction: Lower oxidation state zirconium complexes.

Substitution: Various substituted zirconium complexes depending on the substituent used.

Aplicaciones Científicas De Investigación

rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium has several scientific research applications, including:

Polymerization Catalysis: It is widely used as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce high-density polyethylene and isotactic polypropylene.

Organometallic Chemistry: It serves as a model compound for studying the reactivity and bonding of metallocenes and other organometallic complexes.

Mecanismo De Acción

The mechanism of action of rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium involves the coordination of the zirconium atom with the ligands, forming a stable metallocene complex. This complex can then interact with various substrates, such as olefins, to facilitate their polymerization. The molecular targets include the double bonds of olefins, which are activated by the zirconium center, leading to the formation of polymer chains .

Comparación Con Compuestos Similares

Similar Compounds

rac-Dimethylsilylenebis(2-methylindenyl)zirconium dichloride: Similar structure but with chloride ligands instead of methyl groups.

rac-Ethylenebis(indenyl)zirconium dichloride: Contains ethylene-bridged bis(indenyl) ligands instead of dimethylsilylene-bridged ligands.

rac-Dimethylsilylenebis(2-methylindenyl)hafnium dichloride: Similar structure but with hafnium instead of zirconium.

Uniqueness

rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium is unique due to its specific ligand structure and the presence of dimethyl groups, which influence its reactivity and stability. The dimethylsilylene bridge provides a rigid framework that enhances the catalytic activity of the zirconium center, making it highly effective in polymerization reactions .

Actividad Biológica

rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium, often referred to as rac-DMSi(2-Me-Ind)2ZrCl2, is a transition metal complex that has garnered significant attention in the field of polymer chemistry, particularly for its role as a catalyst in olefin polymerization. This compound's biological activity, while less documented compared to its catalytic properties, warrants exploration due to its potential implications in biomedical applications and material science.

Chemical Structure and Properties

The compound is characterized by its dimethylsilyl group and two 2-methylindenyl ligands coordinated to a zirconium center. The general formula can be represented as:

This structure contributes to its unique reactivity and selectivity in polymerization processes.

Biological Activity Overview

The biological activity of rac-DMSi(2-Me-Ind)2ZrCl2 has been primarily investigated in the context of its safety and toxicity profiles rather than direct biological functions. Key findings from various studies include:

- Toxicological Studies : Limited studies indicate that the compound exhibits low toxicity in standard assays, suggesting a favorable safety profile for potential applications in biocompatible materials .

- Polymerization Catalysis : The biological relevance of this compound is indirectly highlighted through its use in creating polymers that can be utilized in medical devices and drug delivery systems. For instance, the polymers produced using this catalyst have shown biocompatibility and mechanical properties suitable for biomedical applications .

Case Study 1: Polymerization Efficiency

A comparative study on the polymerization efficiency of rac-DMSi(2-Me-Ind)2ZrCl2 revealed that it significantly outperformed other zirconocene catalysts. The catalyst demonstrated an activity rate of 38 kg PP/g cat h, which is nearly eight times higher than traditional catalysts under similar conditions. This enhanced performance is attributed to the steric and electronic effects of the 2-methyl substituents on the indenyl ligands .

Case Study 2: Biocompatibility of Resulting Polymers

Research involving polymers synthesized from rac-DMSi(2-Me-Ind)2ZrCl2 showed promising results in terms of biocompatibility. For example, polypropylene produced with this catalyst exhibited mechanical properties conducive to use in medical implants, with a melting temperature (Tm) of approximately 148 °C and a molecular weight (Mw) around 45,600 Da .

Table 1: Comparison of Polymerization Activities

| Catalyst Type | Activity (kg PP/g cat h) | Molecular Weight (Da) |

|---|---|---|

| rac-DMSi(Ind)2ZrCl2 | 4.6 | 24,000 |

| rac-DMSi(2-Me-Ind)2ZrCl2 | 38 | 195,000 |

| Et(tert-butyldimethylsiloxiInd)2ZrCl2 | N/A | 45,600 |

Table 2: Toxicity Profiles

Propiedades

InChI |

InChI=1S/C22H22Si.2CH3.Zr/c1-15-13-17-9-5-7-11-19(17)21(15)23(3,4)22-16(2)14-18-10-6-8-12-20(18)22;;;/h5-14H,1-4H3;2*1H3;/q;2*-1;+2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHFLJQTMZOQBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].C[C]1[CH][C]2C=CC=C[C]2[C]1[Si](C)(C)[C]3[C]([CH][C]4[C]3C=CC=C4)C.[Zr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28SiZr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.